Diethyl 2-(4-morpholin-4-ylbut-2-ynyl)-2-prop-2-ynylpropanedioate
Overview
Description
Diethyl 2-(4-morpholin-4-ylbut-2-ynyl)-2-prop-2-ynylpropanedioate is a complex organic compound characterized by its unique structure, which includes a morpholine ring and multiple alkyne groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-morpholin-4-ylbut-2-ynyl)-2-prop-2-ynylpropanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with propargyl bromide, followed by the addition of morpholine and subsequent alkynylation. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-morpholin-4-ylbut-2-ynyl)-2-prop-2-ynylpropanedioate undergoes various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, and reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction. Substitution reactions often require the use of strong bases or acids to activate the electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne groups can yield diketones, while reduction can produce alkanes. Substitution reactions can introduce various functional groups into the morpholine ring, leading to a wide range of derivatives .
Scientific Research Applications
Diethyl 2-(4-morpholin-4-ylbut-2-ynyl)-2-prop-2-ynylpropanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Diethyl 2-(4-morpholin-4-ylbut-2-ynyl)-2-prop-2-ynylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(4-morpholin-4-ylbut-2-enyl)-2-prop-2-enylpropanedioate
- Diethyl 2-(4-morpholin-4-ylbut-2-ynyl)-2-prop-2-ynylbutanedioate
- Diethyl 2-(4-morpholin-4-ylbut-2-ynyl)-2-prop-2-ynylpentanedioate
Uniqueness
Diethyl 2-(4-morpholin-4-ylbut-2-ynyl)-2-prop-2-ynylpropanedioate is unique due to its combination of a morpholine ring and multiple alkyne groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
diethyl 2-(4-morpholin-4-ylbut-2-ynyl)-2-prop-2-ynylpropanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-4-9-18(16(20)23-5-2,17(21)24-6-3)10-7-8-11-19-12-14-22-15-13-19/h1H,5-6,9-15H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDUNDVSYNJUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)(CC#CCN1CCOCC1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.